molecular formula C16H14N4S B12146499 2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole

2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole

Cat. No.: B12146499
M. Wt: 294.4 g/mol
InChI Key: NFODUIZNTGDXCW-UHFFFAOYSA-N
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Description

2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole core linked to a 7-methylimidazo[1,2-a]pyridine moiety via a sulfanyl (thioether) bridge. Compounds containing benzimidazole and imidazo[1,2-a]pyridine structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole typically involves multi-step organic reactions

    Synthesis of 7-methylimidazo[1,2-a]pyridine: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions, followed by cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the 7-methylimidazo[1,2-a]pyridine with a thiol or disulfide compound in the presence of a suitable catalyst.

    Coupling with Benzimidazole: The final step involves coupling the sulfanyl-substituted 7-methylimidazo[1,2-a]pyridine with a benzimidazole derivative, typically using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or imidazo[1,2-a]pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and sedative properties.

    Industry: Utilized in the development of new materials, such as light-sensitive dyes and optical media for data storage.

Mechanism of Action

The mechanism of action of 2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

Similar Compounds

    Zolimidine: An antiulcer drug containing the imidazo[1,2-a]pyridine moiety.

    Zolpidem: A medication for the treatment of insomnia, also featuring the imidazo[1,2-a]pyridine structure.

    Saripidem: A sedative and anxiolytic drug with a similar core structure.

Uniqueness

2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole is unique due to the presence of both the benzimidazole and imidazo[1,2-a]pyridine moieties linked by a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C16H14N4S/c1-11-6-7-20-9-12(17-15(20)8-11)10-21-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,18,19)

InChI Key

NFODUIZNTGDXCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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